molecular formula C9H7ClN2O2 B3026874 Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1167056-15-6

Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3026874
CAS No.: 1167056-15-6
M. Wt: 210.62
InChI Key: JZSLHWOPNFSRLT-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a chlorine atom at the 4-position and a methyl ester group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as dihydroorotate dehydrogenase (DHODH) and glycogen synthase kinase-3β (GSK-3β) . The compound’s synthesis typically involves functionalization of the pyrazolo[1,5-a]pyridine core via halogenation or cross-coupling reactions. For example, analogous brominated derivatives (e.g., methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate) are synthesized via methanolysis of ethyl esters under basic conditions .

Properties

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSLHWOPNFSRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221178
Record name Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-15-6
Record name Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Structure and Synthesis

Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through various methods, typically involving the cyclization of 4-chloropyrazole with suitable pyridine derivatives. The reaction conditions are optimized for yield and purity, with common reagents including bases like sodium hydroxide and solvents such as ethanol or dimethyl sulfoxide .

Chemical Reactions

The compound is capable of undergoing several chemical reactions:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles.
  • Oxidation and Reduction : It can be transformed into different derivatives through oxidation or reduction processes.
  • Cyclization Reactions : It can participate in cyclization to form more complex structures .

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Notably, derivatives of this compound have shown promise as inhibitors of protein kinases involved in cancer progression .

Case Study: Kinase Inhibition

Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives can inhibit AXL and c-MET kinases, which are implicated in numerous cancers. These studies suggest that this compound could serve as a scaffold for designing selective kinase inhibitors .

The compound has been studied for its antimicrobial and anticancer properties. Its biological activities are attributed to its ability to modulate enzyme activity and influence cellular signaling pathways.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Kinase InhibitionSelective inhibition of AXL/c-MET

Material Science

In addition to its medicinal applications, this compound is utilized in developing new materials. Its unique chemical structure allows it to act as a catalyst in various reactions, enhancing the efficiency of synthetic processes.

Case Study: Catalytic Applications

Research has highlighted its effectiveness as a catalyst in organic synthesis reactions. Its ability to facilitate reactions while minimizing by-products makes it valuable in industrial applications .

Table 2: Comparison of Pyrazolo Derivatives

Compound NameKey FeaturesPotential Applications
This compoundChlorine substitution at position 4Anticancer research
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylateBromine substitutionAntimicrobial studies
Pyrazolo[1,5-a]pyrimidine derivativesDifferent heterocyclic structureDrug development

Mechanism of Action

The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Halogen Variation

The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituent position and halogen type. Key analogs include:

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Applications Yield (Synthesis) Reference
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate 4-Cl ~210.62 Potential kinase inhibitor scaffold Not reported
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate 4-Br 255.06 Intermediate for Suzuki couplings 30%
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate 5-Cl 210.62 Higher lipophilicity vs. 4-Cl isomer Not reported
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 4-F 194.16 Enhanced metabolic stability 95% purity
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate 6-CH₃ 190.20 Reduced steric hindrance for binding Not reported
  • Halogen Effects: Bromine at the 4-position (e.g., compound 18 in ) facilitates cross-coupling reactions, whereas chlorine and fluorine enhance electrophilicity and bioavailability.
  • Positional Isomerism : The 5-chloro isomer (CAS 1825395-08-1) shows increased lipophilicity (logP ~1.65) compared to the 4-chloro derivative, impacting solubility and membrane permeability .

Physicochemical Properties

  • Solubility : Methyl ester derivatives generally have lower aqueous solubility compared to carboxylic acids (e.g., 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, CID 83680675) due to reduced polarity .
  • Thermal Stability : Brominated analogs (e.g., 4-Br) decompose at higher temperatures (>200°C), whereas chlorinated derivatives remain stable under standard storage conditions .

Biological Activity

Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Overview of Biological Activity

This compound has been investigated for various biological activities, primarily its antimicrobial , anticancer , and anti-inflammatory properties. The compound's structure allows it to interact with specific molecular targets, influencing cellular pathways and exhibiting pharmacological effects.

The compound's mechanism of action involves binding to specific enzymes or receptors, which modulates their activity. This interaction can lead to:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.
  • Alteration of Cellular Signaling: It can modify signaling pathways that are crucial for cell proliferation and survival.

Table 1: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighHigh
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylateLowModerateModerate
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylateHighLowLow

This table illustrates that this compound exhibits higher anticancer and anti-inflammatory activities compared to its analogs.

Case Studies and Research Findings

  • Anticancer Properties:
    • A study evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). Results indicated significant apoptosis induction and cell cycle arrest at concentrations below 50 µM .
    • The compound was found to inhibit specific kinases involved in cancer progression, such as AXL and c-MET .
  • Anti-inflammatory Effects:
    • Research highlighted the compound's ability to reduce inflammation markers in cell-based assays. It effectively inhibited the NF-κB pathway, which is crucial in inflammatory responses .
    • In vivo studies demonstrated a reduction in edema in animal models treated with the compound .
  • Antimicrobial Activity:
    • Preliminary studies suggested that the compound possesses moderate antimicrobial properties against various bacterial strains. Further investigations are needed to establish its full spectrum of activity .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes to its biological activity. The presence of the chlorine atom enhances lipophilicity and membrane permeability, facilitating better interaction with biological targets compared to other derivatives lacking this modification .

Q & A

Q. Example Protocol :

Mix 4-chloropyrazolo[1,5-a]pyridine with silylformamidine (1.5 equiv) at 90°C for 10 hours.

Purify via column chromatography.

How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Q. Basic

  • NMR :
    • ¹H NMR : Peaks for the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.0–8.5 ppm, multiplet). Chlorine substituents deshield adjacent protons.
    • ¹³C NMR : Carboxylate carbon at δ ~165 ppm; pyridine carbons between δ 110–150 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 210.62 (C₉H₇ClN₂O₂) .

Q. Purity Assessment :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >95% indicates minimal impurities .

What are the challenges in achieving regioselective functionalization at the 4-position of the pyrazolo[1,5-a]pyridine core?

Advanced
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : The 4-position is electrophilic due to electron-withdrawing groups (e.g., Cl, COOMe). However, competing reactions at the 3- or 7-positions may occur if directing groups are absent .
  • Steric Hindrance : Bulky reagents favor substitution at less hindered sites. For example, carbene insertion at the 4-position requires precise control of steric environment .

Q. Mitigation Strategy :

  • Use directing groups (e.g., ester at C3) to steer reactivity toward C4 .

How do electron-withdrawing groups (e.g., Cl) affect reactivity in nucleophilic substitution?

Advanced
The 4-chloro substituent enhances electrophilicity at C4, facilitating nucleophilic attack. Key observations:

  • Reaction Rate : Electron-withdrawing groups (Cl, CN) increase reaction rates by polarizing the C–Cl bond. For example, 4-cyano derivatives react at room temperature, while methoxy derivatives require heating .
  • Product Stability : Chlorine’s inductive effect stabilizes intermediates, improving yields in Suzuki-Miyaura couplings or aminations .

Q. Mechanistic Insight :

  • The chloro substituent enhances lipophilicity, improving membrane permeability .

What safety precautions are necessary when handling this compound?

Basic
Based on GHS classifications :

  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H335 (respiratory irritation).
  • Precautions :
    • Use fume hoods and PPE (gloves, goggles).
    • Store in a dry, cool place away from oxidizers .

Q. Emergency Response :

  • Inhalation : Move to fresh air; seek medical attention if symptoms persist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate

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